molecular formula C30H28N4O3S B2471006 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2034352-97-9

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B2471006
CAS No.: 2034352-97-9
M. Wt: 524.64
InChI Key: GCJSNGGUFXPTGR-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a synthetic organic molecule belonging to the pyrrolopyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O4C_{25}H_{26}N_{4}O_{4} with a molecular weight of 446.5 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
IUPAC NameThis compound
InChI KeyRUDWXERVQJHNPJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby exerting an anticancer effect.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • DNA/RNA Interaction : The compound may bind to nucleic acids, affecting gene expression and replication processes.

Biological Activity and Research Findings

Recent studies have highlighted the potential biological activities of pyrrolopyrimidine derivatives, including the target compound. Notable findings include:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidines exhibit significant growth inhibition in various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the micromolar range against breast cancer (MCF-7), colon cancer (HCT116), and prostate cancer (PC3) cells .
  • Antibacterial and Antiviral Properties : Some studies suggest that pyrrolopyrimidine derivatives possess antibacterial properties by inhibiting bacterial DNA synthesis and disrupting cell wall integrity . Additionally, certain analogs have demonstrated antiviral activity against viruses like HIV and influenza.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Anticancer Efficacy :
    • A study evaluated a series of pyrrolopyrimidine derivatives for their anticancer properties. The results indicated that modifications in the ethoxy group significantly enhanced activity against HCT116 cells.
    • The most potent derivative exhibited an IC50 value of 6.9 μM compared to doxorubicin’s 12.8 μM in similar assays .
  • Antibacterial Screening :
    • Another study tested various pyrrolopyrimidine compounds against Gram-positive and Gram-negative bacteria. The target compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJSNGGUFXPTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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